molecular formula C15H15BrMg B14886038 magnesium;1-phenyl-3-propan-2-ylbenzene;bromide

magnesium;1-phenyl-3-propan-2-ylbenzene;bromide

Cat. No.: B14886038
M. Wt: 299.49 g/mol
InChI Key: ALRNKLXYURJSLV-UHFFFAOYSA-M
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Description

Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide is an organometallic compound that contains magnesium, bromine, and a complex organic structure. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The unique structure of this compound makes it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-phenyl-3-propan-2-ylbenzene;bromide typically involves the reaction of bromobenzene with magnesium metal in the presence of an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction scheme is as follows:

C6H5Br+MgC6H5MgBr\text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} C6​H5​Br+Mg→C6​H5​MgBr

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Oxidation and Reduction: Participates in redox reactions under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Diethyl ether and THF are typically used.

    Catalysts: Sometimes, catalysts like palladium or nickel are used to facilitate reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Result from reactions with active hydrogen compounds.

Scientific Research Applications

Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide has numerous applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of various drug molecules.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a nucleophile. The magnesium atom in the compound forms a bond with the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to participate in a wide range of chemical reactions, forming new bonds and creating complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.

    Methylmagnesium Chloride: Used in similar types of reactions but with different reactivity profiles.

    Magnesium Bromide: A simpler compound used in different contexts.

Uniqueness

Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C15H15BrMg

Molecular Weight

299.49 g/mol

IUPAC Name

magnesium;1-phenyl-3-propan-2-ylbenzene;bromide

InChI

InChI=1S/C15H15.BrH.Mg/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ALRNKLXYURJSLV-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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